molecular formula C7H9BrN2OS B1371977 4-(5-Bromothiazol-2-YL)morpholine CAS No. 933728-73-5

4-(5-Bromothiazol-2-YL)morpholine

Cat. No.: B1371977
CAS No.: 933728-73-5
M. Wt: 249.13 g/mol
InChI Key: UJOKEKHNLUXDEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Bromothiazol-2-YL)morpholine is an organic compound with the molecular formula C7H9BrN2OS. It consists of a brominated thiazole ring linked to a morpholine ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromothiazol-2-YL)morpholine typically involves the reaction of 5-bromothiazole with morpholine under controlled conditions. The reaction is carried out in an inert atmosphere, usually at temperatures between 2-8°C to maintain the stability of the compound .

Industrial Production Methods

it is generally synthesized in research laboratories for specific applications rather than mass production .

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromothiazol-2-YL)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile used in the substitution reactions. For example, using an amine nucleophile can result in the formation of an aminothiazole derivative.

Scientific Research Applications

4-(5-Bromothiazol-2-YL)morpholine is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(5-Bromothiazol-2-YL)morpholine involves its interaction with specific molecular targets and pathways. The bromine atom in the thiazole ring can influence the electronic properties of the molecule, making it more reactive in certain chemical environments. The morpholine ring can participate in hydrogen bonding and other interactions with biological molecules .

Comparison with Similar Compounds

Biological Activity

4-(5-Bromothiazol-2-YL)morpholine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound is synthesized through various methods, often involving the bromination of thiazole derivatives followed by morpholine substitution. The compound is characterized by its unique structural features, which contribute to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various strains of bacteria, particularly Gram-positive organisms. The minimum inhibitory concentration (MIC) values indicate its potency:

Microorganism MIC (μg/mL)
Staphylococcus aureus15.625 - 62.5
Enterococcus faecalis62.5 - 125
Escherichia coli5 - 10
Pseudomonas aeruginosa2.5

These results suggest that the compound not only inhibits bacterial growth but may also possess bactericidal properties, as indicated by further studies on biofilm formation inhibition .

The mechanism underlying the antimicrobial activity appears to involve inhibition of protein synthesis and disruption of nucleic acid and peptidoglycan production pathways. This dual action enhances its effectiveness against biofilm-related infections, which are notoriously difficult to treat .

Case Studies

Case Study 1: Antistaphylococcal Activity
In a clinical isolate study, this compound demonstrated a strong inhibitory effect on MRSA biofilms with an MBIC (Minimum Biofilm Inhibitory Concentration) ranging from 62.216 to 124.432 μg/mL, outperforming traditional antibiotics like ciprofloxacin .

Case Study 2: Anti-Pseudomonas Efficacy
Another investigation focused on its activity against Pseudomonas aeruginosa, where it exhibited comparable efficacy to linezolid with an MIC of 2.5 μg/mL, showcasing its potential as a treatment option for resistant strains .

Cytotoxicity and Selectivity

While the compound exhibits promising antimicrobial properties, its cytotoxic effects have also been assessed. In vitro studies indicate that it maintains a favorable selectivity index, suggesting that it can effectively target bacterial cells while sparing human cells.

Cell Line IC50 (μM)
Human Fibroblasts>100
HepG2>100

This selectivity is crucial for developing safe therapeutic agents that minimize side effects in human patients .

Properties

IUPAC Name

4-(5-bromo-1,3-thiazol-2-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2OS/c8-6-5-9-7(12-6)10-1-3-11-4-2-10/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOKEKHNLUXDEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60671679
Record name 4-(5-Bromo-1,3-thiazol-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933728-73-5
Record name 4-(5-Bromo-1,3-thiazol-2-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,5-Dibromo-1,3-thiazole (500 mg) was mixed with morpholine (2 ml), followed by stirring at 60° C. for 5 hours. Water was added to the reaction mixture, followed by stirring for 1 hour, and the resulting insoluble matter was collected by filtration, followed by washing with water, to obtain 4-(5-bromo-1,3-thiazol-2-yl)morpholine (475 mg).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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